beta-D-Altrofuranose

Carbohydrate Chemistry Tautomerism Solution-State Conformation

Beta-D-Altrofuranose (CAS 40461-79-8) is the furanose (five-membered ring) anomer of the rare aldohexose D-altrose, specifically bearing a beta configuration at the anomeric carbon. As an unnatural monosaccharide not commonly encountered in biological systems, it is primarily utilized as a specialized chiral building block in carbohydrate chemistry and as a model compound for studying furanose conformational dynamics and stereoselective glycosylation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 40461-79-8
Cat. No. B12644896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Altrofuranose
CAS40461-79-8
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
InChIKeyAVVWPBAENSWJCB-FPRJBGLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Altrofuranose (CAS 40461-79-8): Rare Aldohexose Furanose for Specialized Glycoscience and Chiral Synthesis


Beta-D-Altrofuranose (CAS 40461-79-8) is the furanose (five-membered ring) anomer of the rare aldohexose D-altrose, specifically bearing a beta configuration at the anomeric carbon [1]. As an unnatural monosaccharide not commonly encountered in biological systems, it is primarily utilized as a specialized chiral building block in carbohydrate chemistry and as a model compound for studying furanose conformational dynamics and stereoselective glycosylation [2]. Its distinct stereochemical arrangement differentiates it from more common hexoses and its corresponding pyranose forms, making it a valuable tool for investigations where ring size and specific stereochemistry are critical experimental variables [3].

Why Generic Substitution Fails: The Critical Distinction Between Beta-D-Altrofuranose and Common Hexoses


Generic substitution with a more common aldohexose (e.g., D-glucose, D-galactose) or even the more prevalent pyranose form of D-altrose is not scientifically valid for applications requiring the specific properties of beta-D-altrofuranose. The compound's unique combination of a five-membered furanose ring and the specific axial/equatorial arrangement of its hydroxyl groups dictates its distinct conformational behavior [1], reactivity in glycosylation reactions [2], and its role as a chiral intermediate [3]. In aqueous equilibrium, beta-D-altrofuranose represents a minor fraction (~13%) of the D-altrose tautomeric mixture, with the beta-pyranose form being dominant (~40%) [1]. Therefore, procuring the isolated beta-furanose anomer is essential for experiments designed to probe the specific effects of this rare structural motif, as highlighted in the quantitative evidence below.

Quantitative Differentiation Evidence for Beta-D-Altrofuranose (CAS 40461-79-8) in Research Applications


Aqueous Tautomeric Equilibrium: Beta-D-Altrofuranose is a Minor Component of the Altrose Mixture

In aqueous solution, D-altrose exists as a dynamic equilibrium of four primary tautomers. Beta-D-altrofuranose constitutes only 13% of this mixture, while the corresponding beta-pyranose form is the most abundant species at 40% [1]. This quantitative distribution demonstrates that the furanose ring form, particularly the beta-anomer, is a relatively scarce tautomer in solution. This finding underscores the necessity of obtaining the isolated compound for studies where the furanose form's unique properties are under investigation, as it cannot be reliably generated in situ from the more common pyranose form or from the free sugar D-altrose.

Carbohydrate Chemistry Tautomerism Solution-State Conformation

Antibacterial Activity: Beta-D-Altrofuranose as a Component of a Selective Anti-Xanthomonas Disaccharide

A disaccharide identified as α-L-sorbofuranose (3→2)-β-D-altrofuranose, isolated from Streptomyces sp. strain JJ45, demonstrated selective growth inhibition against the phytopathogenic bacterium Xanthomonas campestris pv. campestris [1]. While the disaccharide showed activity only toward Xanthomonas sp., a direct comparator for the free monosaccharide beta-D-altrofuranose was not reported in this study. This evidence demonstrates the utility of the beta-D-altrofuranose scaffold in constructing bioactive molecules with specific biological profiles, differentiating it from non-functional monosaccharides.

Antibacterial Discovery Natural Product Chemistry Glycobiology

Chiral Intermediate in Glycosidase Inhibitor Synthesis: Beta-D-Altrofuranose Enables Production of 5-Thio-L-Fucose

A Japanese patent (JPH03291291A) explicitly details the use of 1,2,5,6-di-O-isopropylidene-β-D-altrofuranose as a crucial synthetic intermediate in the multi-step preparation of 5-thio-L-fucose, a glycosidase inhibitor [1]. The patent claims that the resultant thio-sugars possess 'ultrahigh activity' as glycosidase inhibitors. This synthetic route leverages the specific stereochemistry and protective group compatibility of the beta-D-altrofuranose scaffold, which would not be achievable using other common hexose starting materials or anomeric forms.

Medicinal Chemistry Enzyme Inhibition Chiral Synthesis

Furanose Ring Conformational Preference: Beta-D-Altrofuranose Exhibits a Distinct Envelope Conformation

Analysis of the furanose ring conformation in related derivatives indicates that the beta-D-altrofuranose system adopts a specific conformational equilibrium. For instance, a 1,6-anhydro-β-L-altrofuranose derivative was described as having a ring conformation that is 58% E-O (envelope) and 42% T-O(1) (twisted) conformer [1]. While direct comparative data for the unmodified beta-D-altrofuranose is not available, this class-level inference highlights that the altrofuranose ring possesses a distinct conformational preference that differs from other furanose sugars (e.g., glucofuranose, galactofuranose) due to its unique stereochemistry [2]. This property is critical for understanding its reactivity and molecular recognition.

Conformational Analysis Carbohydrate Chemistry Molecular Modeling

Validated Application Scenarios for Beta-D-Altrofuranose (CAS 40461-79-8) in Scientific Research


Synthesis of Thio-Sugar Glycosidase Inhibitors

Utilize beta-D-altrofuranose as a key chiral intermediate for the construction of 5-thio-L-fucose and related glycosidase inhibitors, following established patent routes. The compound's defined stereochemistry and furanose ring are essential for achieving the desired product configuration and biological activity [1].

Conformational Analysis of Furanose Sugars

Employ beta-D-altrofuranose as a model compound to investigate the conformational dynamics and ring puckering of furanose systems. Its unique stereochemical arrangement provides a valuable comparative dataset for computational and NMR studies of furanose ring flexibility, as inferred from studies on its derivatives [1].

Building Block for Bioactive Disaccharides

Incorporate beta-D-altrofuranose as a glycosyl acceptor or donor in the synthesis of novel disaccharides to explore structure-activity relationships (SAR) in antibacterial discovery programs. The identification of α-L-sorbofuranose-(3→2)-β-D-altrofuranose as a selective anti-Xanthomonas agent validates this application [2].

Investigations of Tautomeric Equilibrium and Anomeric Effects

Use beta-D-altrofuranose in studies focused on the equilibrium between furanose and pyranose forms in solution. Its well-documented, minor population in aqueous equilibrium (~13%) makes it a sensitive probe for factors that stabilize the furanose ring, such as specific solvent environments or chemical modifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-D-Altrofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.